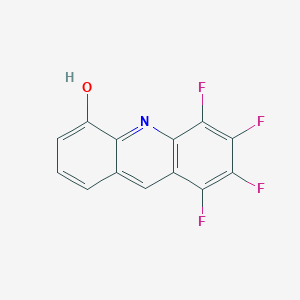

5,6,7,8-Tetrafluoroacridin-4-OL

Description

Overview of Acridine (B1665455) Core Scaffolds in Advanced Materials and Chemical Research

The acridine core, a nitrogen-containing heterocyclic aromatic compound, is a foundational structure in the development of advanced materials and a subject of extensive chemical research. mdpi.comresearchgate.net Its planar, tricyclic system allows for intercalation into DNA, a property that has been heavily exploited in the design of anticancer agents. researchgate.netnih.gov Beyond medicinal applications, acridine derivatives are investigated for their use in organic light-emitting diodes (OLEDs), fluorescent probes, and as corrosion inhibitors, owing to their unique photophysical and electrochemical properties. mdpi.com The versatility of the acridine scaffold allows for structural modifications that can fine-tune its electronic and biological characteristics. nih.gov

Significance of Fluorination in Aromatic Heterocycles for Modulated Chemical Properties and Reactivity

The introduction of fluorine atoms into aromatic heterocycles is a widely utilized strategy in medicinal chemistry and materials science to modulate a molecule's properties. Fluorine's high electronegativity can significantly alter the electronic distribution within a molecule, impacting its reactivity, stability, and intermolecular interactions. This can lead to enhanced metabolic stability in drug candidates by blocking sites susceptible to oxidative metabolism. Furthermore, fluorination can influence a compound's lipophilicity, which in turn affects its bioavailability and cell membrane permeability. The strategic placement of fluorine can also be used to fine-tune the acidity or basicity of nearby functional groups.

Positioning of 5,6,7,8-Tetrafluoroacridin-4-OL within the Landscape of Perfluorinated Acridine Derivatives

Due to the absence of specific research on this compound, its precise positioning within the landscape of perfluorinated acridine derivatives can only be hypothesized based on the known effects of its constituent parts. The "perfluorinated" designation indicates that all substitutable hydrogen atoms on the specified ring system are replaced by fluorine. This high degree of fluorination is expected to impart significant changes to the electronic properties of the acridine core. The presence of a hydroxyl group (-OL) at the 4-position would classify it as a phenol-like derivative, introducing a site for potential hydrogen bonding and altering its solubility and reactivity compared to a non-hydroxylated counterpart.

Scope and Objectives of Academic Inquiry into this compound

Without any published research, the specific scope and objectives of any academic inquiry into this compound remain undefined. However, based on the study of analogous compounds, research would likely focus on several key areas. The synthesis of this compound would be a primary objective, followed by a thorough characterization of its structural, photophysical, and electrochemical properties. Investigations would likely explore its potential as a fluorescent probe, given the common fluorescence of acridine derivatives. Furthermore, its biological activity, particularly as an anticancer agent or an enzyme inhibitor, would be a probable avenue of research, driven by the known bioactivity of other acridine compounds.

Structure

3D Structure

Properties

IUPAC Name |

5,6,7,8-tetrafluoroacridin-4-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H5F4NO/c14-8-6-4-5-2-1-3-7(19)12(5)18-13(6)11(17)10(16)9(8)15/h1-4,19H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBGLRKIGLHBUGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC3=C(C(=C(C(=C3F)F)F)F)N=C2C(=C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H5F4NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30840092 | |

| Record name | 5,6,7,8-Tetrafluoroacridin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30840092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

816420-20-9 | |

| Record name | 5,6,7,8-Tetrafluoroacridin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30840092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Photophysical Characterization

Spectroscopic Analysis for Probing Intra- and Intermolecular Interactions

Until research on the specific properties of 5,6,7,8-Tetrafluoroacridin-4-OL is conducted and published, a scientifically accurate and detailed article on this compound cannot be generated.

Computational and Theoretical Studies of 5,6,7,8 Tetrafluoroacridin 4 Ol

Quantum Chemical Calculations

Quantum chemical calculations are indispensable tools for elucidating the fundamental electronic and structural properties of molecules. For a complex heterocyclic system like 5,6,7,8-Tetrafluoroacridin-4-OL, methods such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are particularly powerful.

Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy and computational cost. It is used to determine the optimized molecular geometry, electronic structure, and energy levels of the ground state. For acridine (B1665455) derivatives, hybrid functionals like B3LYP or PBE0 are commonly employed with basis sets such as 6-31G(d,p) or larger to achieve reliable results. nih.govacs.orgnih.gov

DFT calculations would reveal the planarity of the acridine core and the precise bond lengths and angles, including the distortions introduced by the four fluorine atoms and the hydroxyl group. A key output of DFT is the energy of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is crucial for understanding the molecule's chemical reactivity and kinetic stability. In substituted acridines, the HOMO is typically localized on the electron-rich acridine ring system, while the LUMO distribution can be influenced by substituent groups. researchgate.net The electron-withdrawing nature of the fluorine atoms in this compound is expected to lower both HOMO and LUMO energy levels compared to the parent acridin-4-ol.

Table 1: Illustrative DFT-Calculated Properties for a Representative Acridine System (Note: This data is representative of typical values for substituted acridines as found in the literature and is for illustrative purposes.)

| Property | Calculated Value |

| HOMO Energy | -5.25 eV |

| LUMO Energy | -2.05 eV |

| HOMO-LUMO Gap | 3.20 eV |

| Dipole Moment | 3.5 D |

This interactive table demonstrates typical electronic properties derived from DFT calculations on substituted acridine systems.

Time-Dependent DFT (TD-DFT) for Excited States and Optical Properties

To understand the optical properties, such as UV-visible absorption, Time-Dependent Density Functional Theory (TD-DFT) is the standard method. TD-DFT calculates the energies of electronic excited states, allowing for the prediction of absorption spectra. nih.govresearchgate.net The calculations can identify the nature of electronic transitions, such as π–π* transitions localized on the acridine core or charge-transfer (CT) transitions between different parts of the molecule. acs.org

For this compound, TD-DFT would predict the wavelengths of maximum absorption (λ_max) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. These calculations are vital for designing molecules with specific photophysical properties, for instance, in the development of fluorescent labels or photosensitizers. researchgate.net

Table 2: Representative TD-DFT Excited State Data for an Acridine Derivative (Note: This data is illustrative, based on typical TD-DFT results for acridine-based compounds.)

| Excited State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

| S1 | 2.95 | 420 | 0.15 | HOMO -> LUMO |

| S2 | 3.20 | 387 | 0.08 | HOMO-1 -> LUMO |

| S3 | 3.54 | 350 | 0.45 | HOMO -> LUMO+1 |

This interactive table shows predicted electronic transitions for a model acridine system, detailing the energy, corresponding wavelength, intensity, and orbital contributions for each state.

Analysis of Electron Density Distribution

Analyzing the calculated electron density provides deeper insights into the chemical bonding, polarity, and reactivity of a molecule. Several population analysis schemes are used for this purpose.

Mulliken Charge Analysis

Mulliken population analysis is a method to estimate partial atomic charges by partitioning the total electron population among the atoms. uni-muenchen.de While it is known to be highly dependent on the choice of basis set, it can offer a qualitative picture of the charge distribution. wikipedia.orgstackexchange.com In this compound, a Mulliken analysis would be expected to show significant negative charges on the electronegative nitrogen, oxygen, and fluorine atoms, and positive charges on the adjacent carbon atoms. This charge distribution highlights the polar nature of the C-F, C-O, and C=N bonds.

Molecular Electrostatic Potential (MEP) Mapping

A more robust method for visualizing charge distribution is the Molecular Electrostatic Potential (MEP) map. The MEP is plotted onto the molecule's electron density surface, indicating regions of positive and negative electrostatic potential. It is an excellent tool for predicting sites for electrophilic and nucleophilic attack. For acridine derivatives, the region around the heterocyclic nitrogen atom typically shows a negative potential (red/yellow), indicating its role as a hydrogen bond acceptor or a site for protonation. rsc.orgresearchgate.net The hydroxyl proton would be a site of positive potential (blue), indicating its acidic character. The fluorine atoms would contribute to a strongly negative potential region on the substituted benzene (B151609) ring.

Natural Bond Orbital (NBO) Analysis for Hyperconjugation and Charge Delocalization

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. uni-muenchen.de This method provides a more chemically intuitive picture than Mulliken analysis. stackexchange.com A key feature of NBO analysis is the study of delocalization effects through second-order perturbation theory. wisc.edu It quantifies the stabilization energy (E(2)) associated with "hyperconjugative" interactions, such as the donation of electron density from a filled (donor) NBO to an empty (acceptor) NBO. wisc.edu

In this compound, NBO analysis would reveal:

The hybridization of each atom.

The charge distribution (Natural Population Analysis, NPA), which is generally less basis-set dependent than Mulliken charges.

Key donor-acceptor interactions. For example, the delocalization of lone pairs from the oxygen and nitrogen atoms into the π* anti-bonding orbitals of the aromatic system. These interactions are crucial for the stability and electronic properties of the molecule.

Table 3: Illustrative Second-Order Perturbation Analysis from NBO for a Substituted Acridine (Note: This table presents hypothetical but representative NBO data to illustrate key intramolecular interactions.)

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

| LP (1) N | π* (C-C) | 5.5 |

| LP (2) O | π* (C-C) | 18.2 |

| π (C-C) | π* (C-C) | 25.0 |

This interactive table illustrates how NBO analysis quantifies the delocalization of electrons within a molecule. LP denotes a lone pair, while π and π represent bonding and anti-bonding pi orbitals, respectively. Higher E(2) values indicate stronger electronic delocalization.*

Conformational Analysis and Stability Studies

A thorough conformational analysis of this compound would involve the exploration of its potential energy surface to identify stable conformers. This process typically utilizes quantum chemical methods, such as Density Functional Theory (DFT), to calculate the energies of various geometric arrangements of the molecule. The analysis would aim to identify the global minimum energy structure, representing the most stable conformation, as well as any other low-energy conformers that might be populated at room temperature.

A hypothetical data table for such an analysis would look like this:

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle (°C) |

| 1 | 0.00 | X |

| 2 | 1.52 | Y |

| 3 | 3.21 | Z |

This table is for illustrative purposes only. Actual data is unavailable.

Thermodynamic Property Calculations and Temperature Dependence

The thermodynamic properties of this compound, including enthalpy, entropy, and Gibbs free energy, would be calculated using statistical mechanics based on the vibrational frequencies obtained from the DFT calculations. These properties are crucial for understanding the stability and reactivity of the compound under various temperature conditions.

The temperature dependence of these properties would also be investigated. This involves calculating the thermodynamic parameters at a range of temperatures to understand how they change. This information is particularly important for predicting the spontaneity of reactions involving the compound and for modeling its behavior in different environments.

A summary of calculated thermodynamic properties at a standard temperature (e.g., 298.15 K) would be presented in a table similar to the one below:

| Thermodynamic Property | Value | Units |

| Enthalpy of Formation | Data not available | kcal/mol |

| Standard Entropy | Data not available | cal/mol·K |

| Gibbs Free Energy of Formation | Data not available | kcal/mol |

This table is for illustrative purposes only. Actual data is unavailable.

Theoretical Insights into Reaction Mechanisms and Pathways (e.g., C-F Bond Cleavage)

Theoretical studies could provide significant insights into the potential reaction mechanisms involving this compound. A key area of interest would be the mechanism of C-F bond cleavage, a reaction of considerable importance in the metabolism and degradation of fluorinated aromatic compounds.

Computational methods would be employed to map the potential energy surface of the reaction, identifying transition states and intermediates. This would allow for the calculation of activation energies, providing a quantitative measure of the reaction's feasibility. Understanding the C-F bond cleavage pathway is essential for predicting the compound's reactivity and potential metabolic fate.

Applications in Chemical and Materials Science Excluding Prohibited Categories

Utilization of 5,6,7,8-Tetrafluoroacridin-4-OL as a Luminescent Material Component

Acridine (B1665455) and its derivatives are well-known for their fluorescent properties, acting as robust fluorophores. The introduction of fluorine atoms can further modulate these properties, making them suitable for specialized applications in sensing and optoelectronics.

Acridine-based fluorescent probes are powerful tools for detecting a variety of analytes and monitoring changes in microenvironments. rsc.orgmdpi.com The core principle involves designing a molecule where the fluorescence of the acridine unit is altered (either quenched or enhanced) upon interaction with a target species. Researchers have successfully synthesized acridine derivatives that act as selective chemosensors for metal ions like Cu²⁺ and anions such as ClO⁻ and F⁻. mdpi.comrsc.orgnih.gov

These probes can be engineered for high sensitivity and selectivity. For instance, an acridine-based chemosensor, N,N′-(acridine-3,6-diyl)dipicolinamide (ACC), demonstrated significant fluorescence quenching specifically in the presence of copper ions, with a low detection limit of 1.2 × 10⁻⁷ M. rsc.org Other designs leverage the acridine scaffold to create probes that respond to physical parameters of their environment. Polarity-sensitive probes have been developed that show a significant red-shift and a 38-fold enhancement in fluorescence intensity as solvent polarity increases. rsc.org Fluorination can play a key role in these systems; for example, a fluorinated acridine was linked to choline (B1196258) to create a probe that acts as both a fluorescent dye and a DNA intercalator, with fluorination intended to enhance bioavailability. researchgate.net

Table of Acridine-Based Fluorescent Probes

| Probe Type | Analyte/Parameter | Observed Fluorescence Change |

| Acridine-dicyanoisophorone | Polarity | Red-shift and 38-fold intensity increase |

| Acridine-tricyanodihydrofuran | Viscosity | 5.6-fold intensity increase |

| N,N′-(acridine-3,6-diyl)dipicolinamide | Copper (Cu²⁺) | Significant quenching |

| (E)-2-((acridin-9-ylimino)methyl)-N-benzhydrylhydrazine-1-carbothioamide | Hypochlorite (ClO⁻) | Notable quenching |

| Triarylboron/Acridine Hybrid | Fluoride (B91410) (F⁻) | Bathochromic-shift from green to yellow |

The photophysical characteristics of acridine derivatives make them excellent candidates for use in organic light-emitting diodes (OLEDs). They have been incorporated as both hole-transporting materials and as emitters. researchgate.net In one study, two materials based on a dimethyl acridine moiety showed high thermal stability and were successfully used as hole-transporting materials in phosphorescent OLEDs, leading to high external quantum efficiencies of up to 21.59%. researchgate.net

More advanced applications utilize acridine derivatives as emitters that exhibit thermally activated delayed fluorescence (TADF). chemrxiv.orgresearchgate.net TADF materials can harvest both singlet and triplet excitons, significantly boosting the theoretical maximum internal quantum efficiency of OLEDs. By designing donor-acceptor molecules, such as those linking an acridine donor to a triazine acceptor, researchers can fine-tune the electronic properties to achieve efficient TADF. chemrxiv.org Decorating the acridine donor with different aryl groups can modulate the emission color and the rate of reverse intersystem crossing (kRISC), which is crucial for TADF efficiency. This strategic modification has led to highly efficient OLEDs with maximum external quantum efficiencies of approximately 28%. chemrxiv.org

Role in Catalysis and Photocatalysis

In recent years, acridinium (B8443388) salts have emerged as a class of powerful organic photocatalysts, offering a sustainable and metal-free alternative to traditional transition-metal catalysts. rsc.orgrsc.org

Acridinium salts are prized for their strong reduction potential in the excited state, chemical stability, and solubility in a wide range of solvents. rsc.org Upon excitation with visible light, they can facilitate a plethora of challenging chemical transformations under mild conditions. researchgate.net Their utility stems from their modularity; the acridinium core can be easily modified to fine-tune its photophysical and electrochemical properties. rsc.orgchinesechemsoc.org This has allowed for their use in activating inert chemical bonds and in the late-stage functionalization of complex molecules. rsc.org The development of robust acridinium photocatalysts, such as those bearing a bulky mesityl group at the 9-position, has overcome earlier issues of nucleophilic attack, expanding their synthetic utility. researchgate.net

Examples of Reactions Catalyzed by Acridinium Photocatalysts

| Reaction Type | Description |

| C-H Amination | Direct functionalization of C-H bonds in arenes to form C-N bonds. |

| C-H Alkylation | Site-selective introduction of alkyl groups onto the acridinium core itself. chinesechemsoc.orgchinesechemsoc.org |

| C-N Cross-Coupling | Organocatalytic photochemical formation of carbon-nitrogen bonds. rsc.org |

| Dehalogenation | Chemoselective removal of halogen atoms from aryl halides. |

While specific research detailing the catalytic activity of this compound is not yet prominent, the principles governing acridinium photocatalysis provide a clear framework for its potential role. A general mechanism involves the photoexcitation of the acridinium catalyst, which then engages in a single-electron transfer (SET) with a substrate to generate radical intermediates that proceed to form the desired product. The catalyst is then regenerated to complete the cycle.

The tetrafluoro-substitution on the acridine ring is particularly significant. Fluorination is a known strategy for modulating the redox potentials of organic molecules. A "tetrafluoro acridinium salt" has been noted as a key component in strategies for diversifying photocatalysts, suggesting that the electron-withdrawing nature of the fluorine atoms is used to precisely calibrate the catalyst's properties for specific transformations like nucleophilic aromatic substitution. rsc.org Therefore, it is highly probable that this compound, upon conversion to its acridinium form, would function as a potent photocatalyst with unique redox characteristics conferred by its fluorine atoms.

Intermolecular Interactions and Self-Assembly in Material Design

The structure of this compound contains multiple features that can drive predictable intermolecular interactions, making it a candidate for designing self-assembling materials and crystal engineering. The planar aromatic acridine core promotes strong π-π stacking interactions, a common feature in the solid-state packing of such molecules. mdpi.com

The hydroxyl (-OH) group and the heterocyclic nitrogen atom provide sites for robust hydrogen bonding. Furthermore, the tetrafluorinated ring introduces the possibility of weaker, yet structurally significant, interactions such as C–H···F and F···F contacts, which can help direct supramolecular assembly. rsc.org The unique properties of fluorine, including its high electronegativity, mean that fluorinated polymers and molecules often self-assemble into original morphologies. rsc.org For instance, studies on the self-assembly of fluorinated porphyrins have shown they can form extensive two-dimensional supramolecular arrays. nih.gov

A well-documented intermolecular interaction of acridines is their ability to intercalate between the base pairs of DNA. nih.gov This interaction is a form of self-assembly guided by a biological template. Research on fluorinated 3,6,9-trisubstituted acridine derivatives has demonstrated that these compounds form stable acridine-DNA complexes, with the fluorine substituents influencing the binding affinity. nih.gov This capacity for controlled intermolecular recognition is fundamental to the design of advanced functional materials.

Crystal Engineering and Solid-State Properties

There is currently a lack of published data on the crystal engineering and specific solid-state properties of this compound. The arrangement of molecules in the solid state, governed by intermolecular interactions such as hydrogen bonding and π-π stacking, is crucial for determining a material's properties. However, detailed crystallographic studies and analyses of the solid-state characteristics of this particular compound have not been reported.

Incorporation into Polymer Matrices and Film Development

Information regarding the incorporation of this compound into polymer matrices and the subsequent development of thin films is not available in the surveyed literature. The potential benefits of embedding this fluorinated acridinol into polymers, such as enhancing thermal stability, altering optical properties, or modifying surface characteristics of the resulting films, remain an unexplored area of research.

Advanced Chemical Reagents and Synthetic Building Blocks

Reagents for Selective Fluorination Reactions

While fluorinated compounds are pivotal in the development of selective fluorinating agents, there is no specific evidence to suggest that this compound has been utilized or studied for this purpose. The reactivity of its fluorine substituents and its potential to act as a fluorine donor in synthetic transformations has not been documented.

Precursors for Complex Heterocyclic Systems

The utility of this compound as a foundational molecule or precursor for the synthesis of more complex heterocyclic systems is another area where published research is absent. Its potential as a building block for constructing novel polycyclic or functionalized heterocyclic frameworks has not been explored in the available scientific reports.

Future Research Directions and Potential Avenues

Exploration of Novel Synthetic Strategies for Enhanced Efficiency and Selectivity

Currently, there are no published synthetic routes specifically for 5,6,7,8-Tetrafluoroacridin-4-OL. Future research would need to commence with the development of robust and efficient synthetic methodologies. Drawing inspiration from the synthesis of other fluorinated heterocycles, potential strategies could involve the cyclization of appropriately substituted fluoroanilines and fluorinated cyclohexanones or related precursors. Key challenges will likely include achieving regioselective fluorination and managing the reactivity of the intermediates. The development of synthetic pathways that are both high-yielding and selective will be paramount for enabling further studies of this compound.

Advanced Computational Modeling for Predictive Material Design

In the absence of experimental data, advanced computational modeling will be an invaluable tool for predicting the material properties of this compound. Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations could provide crucial insights into its molecular geometry, electronic structure, and photophysical characteristics. Such studies would be instrumental in predicting its absorption and emission spectra, quantum yields, and excited-state dynamics. These theoretical predictions can guide experimental efforts by identifying the most promising avenues for application and by helping to interpret experimental results as they become available.

Development of Hybrid Materials Incorporating this compound

The integration of this compound into hybrid materials represents a promising area of future research. Hybrid materials, which combine organic and inorganic components, can exhibit synergistic properties that are not present in the individual constituents. nih.govmdpi.com For instance, incorporating the fluorinated acridinol into a silica (B1680970) or polymer matrix could lead to materials with enhanced thermal stability, processability, and specific functionalities. Research in this area would involve exploring different methods of incorporation, such as covalent bonding or physical encapsulation, and characterizing the resulting materials' optical and electronic properties.

Investigation of Perfluoroacridinol Analogs with Tunable Photophysical Characteristics

The synthesis and study of a series of perfluoroacridinol analogs, with systematic variations in their substitution patterns, would provide a deeper understanding of the structure-property relationships in this class of compounds. By altering the position and number of fluorine atoms, or by introducing other functional groups, it may be possible to fine-tune the photophysical characteristics, such as the emission wavelength and quantum efficiency. This approach would allow for the rational design of new materials with tailored optical properties for specific applications.

Application of this compound in Non-Biological Sensing Platforms

Acridine (B1665455) derivatives have shown promise as fluorescent chemosensors for the detection of various analytes. researchgate.net The unique electronic properties conferred by the tetrafluoro substitution in this compound could make it a highly sensitive and selective sensor for non-biological analytes. Future research could explore its potential for detecting ions, neutral molecules, or even changes in the local environment, such as polarity or viscosity. The development of sensing platforms based on this compound could have applications in environmental monitoring, industrial process control, and materials diagnostics.

Q & A

Q. What are the optimal reaction conditions for synthesizing 5,6,7,8-tetrafluoroacridin-4-OL with high purity?

Synthesis typically involves fluorination and cyclization steps. Key considerations:

- Fluorination: Use anhydrous conditions with fluorinating agents (e.g., SF₄ or DAST) to minimize side reactions. Monitor reaction progress via TLC or HPLC to ensure complete substitution at positions 5–8 .

- Cyclization: Employ acid-catalyzed cyclization (e.g., H₂SO₄ or polyphosphoric acid) under controlled temperatures (80–100°C) to form the acridine core .

- Purification: Use column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) to isolate the product. Confirm purity via HPLC (>98%) and ¹⁹F NMR .

Q. How do fluorinated substituents influence the compound’s stability under ambient conditions?

Fluorine atoms at positions 5–8 enhance thermal and oxidative stability due to strong C-F bonds. However:

- Hydrolysis sensitivity: The hydroxyl group at position 4 may react with moisture. Store the compound under inert gas (N₂/Ar) in anhydrous solvents (e.g., DMSO or DMF) .

- Light sensitivity: Fluorinated acridines are prone to photodegradation. Conduct experiments in amber glassware and characterize degradation products via LC-MS .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- ¹H/¹⁹F NMR: Assign fluorine positions using ¹⁹F NMR (δ -110 to -150 ppm for aromatic F) and confirm the hydroxyl group via ¹H NMR (broad singlet at δ 8–10 ppm) .

- Mass spectrometry: High-resolution ESI-MS or MALDI-TOF confirms molecular weight (C₁₃H₅F₄NO; calc. 291.02 g/mol) and detects impurities .

- X-ray crystallography: Resolve crystal structure to confirm regiochemistry and hydrogen-bonding interactions .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

- DFT calculations: Use Gaussian or ORCA to model transition states and predict regioselectivity. Fluorine’s electron-withdrawing effect directs nucleophiles to the hydroxyl group at position 4 .

- MD simulations: Simulate solvent effects (e.g., DMSO vs. THF) on reaction kinetics. Correlate with experimental yields to validate models .

Q. What strategies resolve contradictions in reported biological activity data for fluorinated acridines?

Discrepancies may arise from:

- Purity variability: Compare HPLC profiles across studies; impurities ≥2% can skew bioassay results .

- Assay conditions: Standardize cell lines (e.g., HEK293 vs. HeLa) and solvent controls (DMSO concentration ≤0.1%) .

- Metabolic stability: Use liver microsomes or hepatocytes to assess if fluorination improves metabolic half-life versus non-fluorinated analogs .

Q. How can synthetic byproducts be minimized during large-scale preparation?

- Flow chemistry: Continuous flow systems improve heat/mass transfer, reducing side products like acridinone derivatives .

- Catalytic optimization: Screen Pd/C or Ru-based catalysts for selective fluorination. Avoid excess reagents to prevent over-fluorination .

- In-situ monitoring: Use FTIR or Raman spectroscopy to detect intermediates and adjust reaction parameters in real time .

Methodological Challenges

Q. What analytical methods detect trace degradation products in aged samples?

Q. How can fluorinated acridines be functionalized for targeted drug delivery?

- Click chemistry: Introduce azide/alkyne groups at position 4 for bioconjugation. Confirm reactivity via ¹H NMR .

- Pro-drug design: Protect the hydroxyl group as a phosphate ester. Evaluate hydrolysis rates in simulated physiological conditions (pH 7.4, 37°C) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.